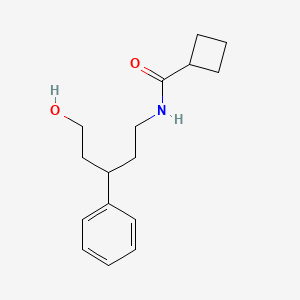

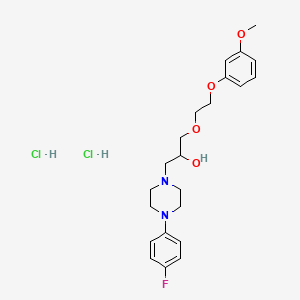

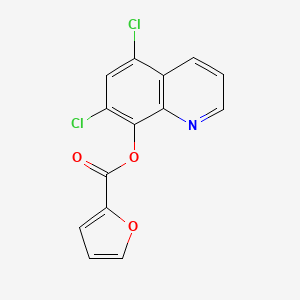

![molecular formula C25H23ClN2O5 B2515649 Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate CAS No. 321432-26-2](/img/structure/B2515649.png)

Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate, is a complex organic molecule that appears to be related to a family of isoxazole derivatives. These derivatives have been studied for various applications, including their potential use in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related isoxazole derivatives typically involves the reaction of a malonate with hydroxylamine or other nitrogen-containing reagents. For example, Ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate was prepared from the reaction of diethyl 2-(4-toluidinocarbothioyl)malonate with hydroxylamine, followed by a reaction with 2-chlorobenzoxazole to give the corresponding N-substituted isoxazolone . Similarly, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates reacted with 2-chloropyrimidine and 2-chlorobenzoxazole to yield isoxazolones with substituted pyrimidine and benzoxazole rings . These methods suggest that the synthesis of the compound may also involve multi-step reactions with nitrogen-containing heterocycles and halogenated reagents.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For instance, the structure of an N-substituted isoxazolone was confirmed by these methods . The presence of aromatic rings, such as naphthyl or phenyl groups, can contribute to the complexity of the molecular structure, as seen in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . The molecular structure of the compound of interest would likely be elucidated using similar techniques, providing insights into its three-dimensional conformation and electronic properties.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including intramolecular cyclization to form new heterocyclic systems. For example, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates can rearrange to form imidazopyrimidine and aminoindole derivatives . Additionally, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives led to the formation of thiazolopyridine carboxylates, demonstrating the versatility of these compounds in chemical transformations . The compound of interest may also participate in similar reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on their substitution patterns and molecular structure. For instance, the introduction of an imidazole ring to a naphthalene structure, as seen in ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanoate, can result in significant hypolipidaemic activity . The compound of interest, with its isoxazole core and various substituents, would likely exhibit unique physical and chemical properties that could be explored for potential pharmacological applications. The analysis of these properties would involve a combination of experimental techniques, including solubility tests, thermal analysis, and biological assays to determine its activity profile.

Scientific Research Applications

Synthesis and Structural Analysis

The compound Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate has been studied primarily for its synthesis methods and structural characteristics. In one study, a related compound, Ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate, was synthesized, and its structure was confirmed through various spectroscopic methods and X-ray single crystal structure determination (Souldozi et al., 2007). Similar research synthesized a compound where the reaction of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates with 2-chloropyrimidine and 2-chlorobenzoxazole led to the formation of isoxazolones with pyrimidine and benzoxazole rings substituted on N-2 (Marjani & Khalafy, 2010).

Biomimetic Synthesis

Efforts towards biomimetic synthesis involving isoxazole derivatives were noted, where an efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate was developed. This synthesis is critical as a starting material for a proposed convergent, biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).

Crystal Structure and Molecular Interactions

Another study focused on the crystal structure of a similar compound, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, elucidating its molecular interactions and hydrogen bonding patterns (Marjani, 2013).

properties

IUPAC Name |

ethyl 5-[[1-[(Z)-(4-chlorophenyl)methoxyiminomethyl]naphthalen-2-yl]oxymethyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O5/c1-2-30-25(29)23-13-20(33-28-23)16-31-24-12-9-18-5-3-4-6-21(18)22(24)14-27-32-15-17-7-10-19(26)11-8-17/h3-12,14,20H,2,13,15-16H2,1H3/b27-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGRPWXUJBTSTG-VYYCAZPPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(C1)COC2=C(C3=CC=CC=C3C=C2)C=NOCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=NOC(C1)COC2=C(C3=CC=CC=C3C=C2)/C=N\OCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

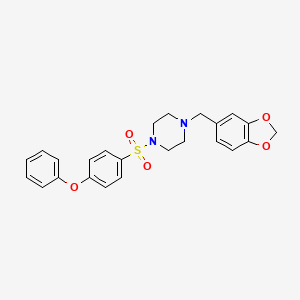

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)

![4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride](/img/structure/B2515572.png)

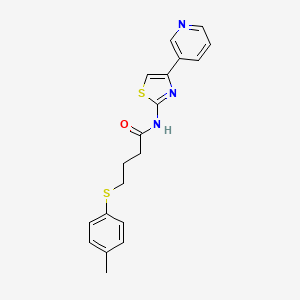

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2515573.png)

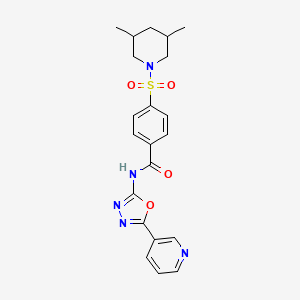

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2515575.png)

![2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2515579.png)